3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 273.67 g/mol. It is recognized for its potential applications in biochemical research, particularly in proteomics. The compound is classified as an amino acid derivative and is notable for its structural features that include a benzoimidazole moiety, which contributes to its biological activity.
3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride falls under the category of organic compounds, specifically as an amino acid derivative. It is also classified as a dihydrochloride salt due to the presence of two hydrochloride ions associated with the amino acid structure.
The synthesis of 3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride typically involves several steps:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to yield high purity products. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride features a central propionic acid backbone attached to a 5-amino-substituted benzoimidazole ring. The presence of amino and carboxylic functional groups contributes to its solubility and reactivity.
3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high yields. Monitoring can be done using techniques such as Thin Layer Chromatography (TLC) or HPLC.
The mechanism of action for 3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride is primarily linked to its role in biochemical pathways involving protein synthesis and enzyme activity modulation. Its structural similarity to natural amino acids allows it to interact with biological systems effectively.
Research indicates that compounds similar to this one can act as enzyme inhibitors or modulators, influencing metabolic pathways relevant in various diseases .
Relevant analyses include spectroscopic methods (NMR, IR) for characterizing functional groups and confirming structural integrity.
3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride is utilized in various scientific fields:
Benzimidazole, a bicyclic heterocycle formed by fusing benzene and imidazole rings, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Its resemblance to purine bases enables interactions with biological macromolecules, facilitating diverse therapeutic applications. Early milestones included the development of thiabendazole (anthelmintic, 1960s) and omeprazole (anti-ulcerative, 1980s), which demonstrated the scaffold’s versatility. The 2010–2020 period witnessed accelerated innovation, with benzimidazole derivatives engineered for enhanced target specificity and bioavailability. For instance, solid-phase combinatorial synthesis enabled the generation of libraries for anticancer screening, as seen in dihydroquinazoline-2(1H)-one derivatives with benzimidazole-like cores [4]. Modern strategies leverage green chemistry and multi-component reactions to optimize synthetic efficiency [3]. Benzimidazoles now span therapeutics including antifungals (benomyl), antivirals, and kinase inhibitors, underpinning their status as "privileged scaffolds."
Table 1: Key Benzimidazole Derivatives in Therapeutics
Compound | Therapeutic Class | Biological Target | Year Introduced | |
---|---|---|---|---|
Thiabendazole | Anthelmintic | Microtubule assembly | 1960s | |
Omeprazole | Anti-ulcer | H⁺/K⁺-ATPase pump | 1980s | |
Benomyl | Antifungal | β-tubulin polymerization | 1970s | |
Veliparib | Anticancer | PARP enzyme | 2010s | |
CA1-g (Quinazolinone-benzimidazole hybrid) | Anticancer | ERBB2/SRC kinases | 2022 | [4] |
The 5-amino substituent on the benzimidazole nucleus profoundly enhances electronic and hydrogen-bonding properties. Unlike unsubstituted or methylated variants, the electron-donating −NH₂ group increases π-electron density at N1 and C2, improving interactions with biomolecular targets like DNA or kinases. This modification boosts water solubility and enables covalent linkage to pharmacophores via diazotization or acylation. For example, 5-amino derivatives exhibit superior antimicrobial efficacy against Bacillus subtilis and Escherichia coli compared to non-aminated analogs, attributed to stronger DNA minor-groove binding [5]. In anticancer contexts, the amino group facilitates hydrogen bonding with key residues in ERBB2 and SRC kinases, as predicted via bioinformatics for dihydroquinazoline-2(1H)-one-benzimidazole hybrids like CA1-g (IC₅₀ = 22.94 µM against A2780 ovarian cancer cells) [4]. Spectroscopic studies (IR, NMR) confirm the amino group’s role in stabilizing zwitterionic forms, optimizing bioavailability [5].
Table 2: Impact of 5-Amino Substitution on Benzimidazole Bioactivity
Benzimidazole Derivative | Biological Activity | Potency (IC₅₀/ MIC) | Key Interactions | |
---|---|---|---|---|
4-(5-Benzoyl-1H-benzimidazol-2-yl)-benzoic acid | Antimicrobial | MIC: 8 µg/mL (S. aureus) | Hydrophobic stacking | [5] |
5-Amino-1H-benzimidazole-2-carboxamide | Anticancer | IC₅₀: 15 µM (HepG2) | H-bonding with kinase hinge region | |
3-(5-Amino-1H-benzimidazol-2-yl)-propionic acid | Chelator/Prodrug | N/A | Carboxylate-metal coordination | [2] |
Non-aminated benzimidazole | Reference | >50% reduced activity vs. amino analog | Limited H-bond acceptor capacity |
The propionic acid linker (−CH₂−CH₂−COOH) in 3-(5-amino-1H-benzimidazol-2-yl)-propionic acid dihydrochloride serves as a multifunctional pharmacophore modifier. Its three-carbon chain balances flexibility and rigidity, enabling optimal spatial positioning for target engagement. The terminal carboxylic acid permits:
Structurally analogous compounds like 3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid (PubChem CID 244034) validate the linker’s utility, though the 5-amino group in the title compound offers additional hydrogen-bonding capacity [2]. In solid-phase syntheses, propionic acid linkers anchor benzimidazoles to resins via ester linkages, streamlining purification [4].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: